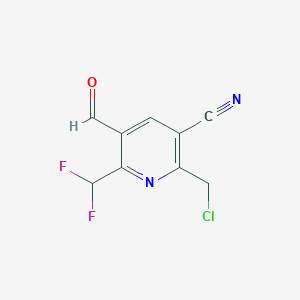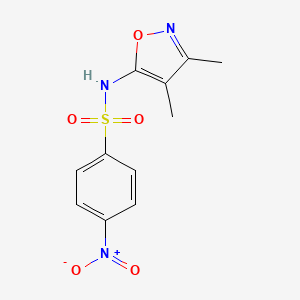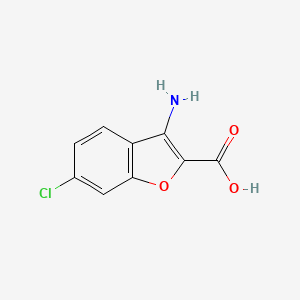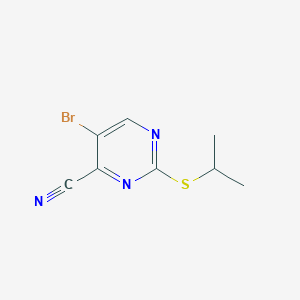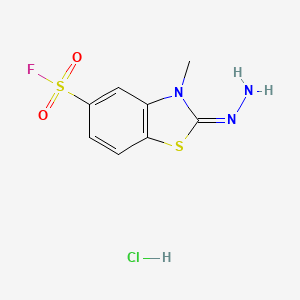
(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinylidene group, a benzothiazole ring, and a sulfonyl fluoride moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, introduction of the hydrazinylidene group, and the addition of the sulfonyl fluoride moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene group, leading to the formation of hydrazine derivatives.
Substitution: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions, resulting in the formation of sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, hydrazine derivatives, and oxidized benzothiazole compounds.
Scientific Research Applications
(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride moiety can covalently modify the active site of serine proteases, leading to enzyme inhibition. This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibition properties.
Phenylmethanesulfonyl fluoride: A related compound used as a serine protease inhibitor.
Diisopropylfluorophosphate: An organophosphorus compound with similar inhibitory effects on enzymes.
Uniqueness
(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9ClFN3O2S2 |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8+; |
InChI Key |
ZZFCUUOCCWRYIG-YGCVIUNWSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N/N.Cl |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



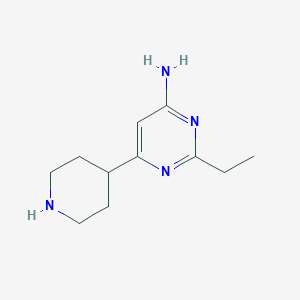

![3-Chloro-N-(2,4-dimethylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11778089.png)
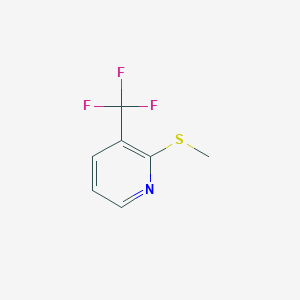
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
![6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778107.png)
